Hesperidin is a bioflavonoid occurring in high concentrations in citrus fruits . It has been associated with a great number of health benefits, including antioxidant, antibacterial, antimicrobial, anti-inflammatory, and anticarcinogenic properties .
Hesperidin is a bioflavonoid found in citrus fruits. Structurally, hesperidin is a β-7-rutinoside of hesperetin consists of an aglycone, hesperetin, and a disaccharide, rutinose . The study presented an efficient and simple solution to improve the preparations of antioxidant complexes based on hesperidin .
The structure of the hesperidin/theasinensin A complex was characterized by (1)H-NMR, diffusion-ordered NMR spectroscopy, and rotating frame NOE spectroscopy, as well as theoretically by quantum mechanical calculations . The chemical structures of hesperidin and its aglycone, hesperetin, and its artificial glucoside, hesperidin mono-glucoside, are shown in Figure 1 .
Hesperidin interacts with numerous recognized cellular targets and inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest . Another spectrophotometric method was based on the formation of hesperidin complex with Zn (II) in 70% (v / v) methanol at pH 3.1 (λ max 283 nm, logβ 2 = 17.01) .
Hesperidin (3,5,7-trihydroxyflavanone 7-rhamnoglucoside, hesperetin-7- O -rutino- side) belongs to flavanone compounds, one of the flavonoids subclasses . Its molecular formula is C28H34O15 .
Hesperidin is primarily extracted from citrus fruits, especially from the peels of oranges (Citrus sinensis) and lemons (Citrus limon). The extraction methods have evolved over time, employing techniques such as maceration, Soxhlet extraction, and more advanced methods like microwave-assisted extraction and accelerated solvent extraction, which enhance yield and efficiency .
Hesperidin falls under the category of flavonoids, specifically flavanones. It is classified as a glycoside due to its sugar moiety, which contributes to its solubility and bioavailability. The compound is recognized for its potential therapeutic applications in various health conditions, including cardiovascular diseases and diabetes .
The synthesis of hesperidin can be achieved through various methods, including enzymatic synthesis and chemical modifications. One notable method involves the transglycosylation reaction using enzymes to attach sugar moieties to the hesperetin backbone. This method has been shown to yield high conversion rates .
Technical Details:
Hesperidin consists of a hesperetin core with a rhamnoglucoside moiety attached. Its structure can be represented as follows:
The molecular structure shows several functional groups that contribute to its biological activity:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation .
Hesperidin undergoes various chemical reactions that can modify its structure and enhance its properties. Key reactions include:
Technical Details:
The mechanism of action of hesperidin involves multiple pathways:
Studies have shown that hesperidin can significantly lower blood pressure and improve lipid profiles in animal models, indicating its potential role in cardiovascular health .
Relevant analyses include thermogravimetric analysis (TGA) which assesses thermal stability, while spectrophotometric methods are used for quantifying hesperidin concentrations in various samples .
Hesperidin has a wide range of applications in scientific research:
Research continues into the potential benefits of hesperidin in treating conditions such as diabetes, obesity, and cancer due to its multifaceted biological activities .
Hesperidin biosynthesis originates from the plant phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into key phenolic precursors. The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) [3] [10]. Trans-cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H; EC 1.14.14.91) to form p-coumaric acid, which undergoes activation to p-coumaroyl-CoA via 4-coumarate-CoA ligase (4CL; EC 6.2.1.12) [5] [10]. This activated intermediate enters the flavonoid-specific branch, where chalcone synthase (CHS; EC 2.3.1.74) catalyzes a condensation reaction with three malonyl-CoA molecules to produce naringenin chalcone [5] [10]. Chalcone isomerase (CHI; EC 5.5.1.6) then isomerizes naringenin chalcone to (2S)-naringenin, the central flavanone precursor [5] [10].
The B-ring of naringenin is modified at the 3′-position by flavonoid 3′-hydroxylase (F3′H; EC 1.14.14.82), a cytochrome P450-dependent monooxygenase, yielding eriodictyol [1] [10]. Subsequent glycosylation at the 7-position by UDP-glucose-dependent glucosyltransferase (7-O-GT; EC 2.4.1.-) forms hesperetin 7-O-glucoside [3] [7]. Finally, rhamnosylation of the glucose moiety by rhamnosyltransferase (RT; EC 2.4.1.-) completes hesperidin biosynthesis [3] [6].
Table 1: Key Enzymes in Hesperidin Biosynthesis
Enzyme | EC Number | Function | Catalytic Product |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-Phenylalanine deamination | trans-Cinnamic acid |
Cinnamate-4-hydroxylase (C4H) | 1.14.14.91 | Cinnamic acid hydroxylation | p-Coumaric acid |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | CoA activation | p-Coumaroyl-CoA |
Chalcone synthase (CHS) | 2.3.1.74 | Polyketide extension | Naringenin chalcone |
Chalcone isomerase (CHI) | 5.5.1.6 | Chalcone isomerization | (2S)-Naringenin |
Flavonoid 3′-hydroxylase (F3′H) | 1.14.14.82 | B-ring hydroxylation | Eriodictyol |
Flavonoid 7-O-glucosyltransferase | 2.4.1.- | Glucosylation | Hesperetin 7-O-glucoside |
Rhamnosyltransferase | 2.4.1.- | Rhamnosylation | Hesperidin |
Glycosyltransferases (GTs) catalyze the transfer of sugar moieties to flavonoid aglycones, enhancing their solubility and stability. Hesperidin biosynthesis involves two critical glycosylation steps: glucosylation at position 7 and rhamnosylation at the glucose residue. The glucosylation step is mediated by UDP-glucose-dependent glycosyltransferases (UGTs), specifically forming a β-1,6 linkage between glucose and hesperetin [7] [8]. This step is stereospecific, yielding α-glucosyl hesperidin derivatives confirmed via LC-MS/MS and NMR analyses [7].
Rhamnosyltransferases (RTs) attach L-rhamnose from UDP-rhamnose to the glucose moiety of hesperetin 7-O-glucoside, forming the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) [3] [6]. These enzymes belong to the GT106 family, a plant-specific glycosyltransferase group responsible for rhamnogalacturonan-I (RG-I) biosynthesis in pectin [6]. In Citrus species, RTs are Golgi-localized transmembrane proteins that exhibit high expression during seed coat mucilage formation, where hesperidin accumulates [6]. Their specificity for UDP-β-L-rhamnose and preference for flavonoid glucosides over aglycones are critical for efficient hesperidin assembly [6] [8].
Table 2: Rhamnosyltransferases in Hesperidin Biosynthesis
Enzyme Type | Gene Family | Substrate Specificity | Product | Localization |
---|---|---|---|---|
Flavonoid 7-O-glucosyltransferase | GT1 | UDP-glucose + hesperetin | Hesperetin 7-O-glucoside | Cytosol |
Rhamnosyltransferase (RT) | GT106 | UDP-rhamnose + hesperetin 7-O-glucoside | Hesperidin (rutinoside) | Golgi apparatus |
Hesperidin accumulation in Citrus is spatiotemporally regulated by transcription factors (TFs) that coordinate phenylpropanoid and flavonoid pathway genes. Key regulators include MYB, bHLH, and WD40 proteins, which form ternary complexes activating PAL, CHS, CHI, and F3′H promoters [3] [5]. For example, in sweet orange (Citrus sinensis), the MYB activator CitMYB5 enhances hesperidin levels by directly binding to the F3′H promoter [5]. Conversely, MYB repressors like CitMYB4 downregulate pathway genes under stress conditions [5].
Expression profiling reveals that hesperidin biosynthesis peaks during fruit maturation, correlating with upregulated UGT and RT genes in albedo (peel) and seed tissues [3] [6]. In lemons (C. limon), rhamnosyltransferase gene expression is 15-fold higher in albedo than in juice sacs, aligning with tissue-specific hesperidin distribution [3] [6]. Epigenetic factors, such as DNA methylation and histone acetylation, further modulate these TFs in response to environmental cues like UV-B light, which upregulates PAL and CHS expression [5] [9].
Table 3: Genetic Regulators of Hesperidin Biosynthesis
Regulator Type | Example Genes | Target Pathway Genes | Effect on Hesperidin |
---|---|---|---|
MYB Activator | CitMYB5 | F3′H, UGT | Upregulation |
MYB Repressor | CitMYB4 | PAL, CHS | Downregulation |
bHLH | CitbHLH1 | 4CL, CHI | Upregulation |
Epigenetic Factors | DNA methyltransferases | MYB promoters | Variable modulation |
Metabolic engineering focuses on enhancing precursor supply, pathway flux, and enzymatic efficiency in heterologous hosts. In Escherichia coli, modular co-culture systems address cofactor imbalances and toxic intermediate accumulation. For example, a two-strain consortium separated naringenin hydroxylation/methylation steps, achieving 37.1 mg/L hesperetin by optimizing catalyst ratios and preventing off-target methylation [1]. Similarly, Streptomyces albidoflavus engineered with a tyrosine-overproducing phenotype (via hppD knockout) increased intracellular L-tyrosine pools, elevating naringenin titers 1.66-fold and enabling de novo hesperetin production at 2.52 mg/L [10].
Glycosyltransferase engineering improves hesperidin solubility and yield. Immobilization of rhamnosidase on Fe3O4@graphene oxide enhanced its reusability and stability, facilitating efficient conversion of hesperidin-Cu(II) complexes to hesperetin-7-O-glucoside [2]. In Saccharomyces cerevisiae, expression of Arabidopsis UGT78D2 and Citrus RT produced hesperidin directly from eriodictyol, though titers remained low (0.4 mg/L) due to UDP-rhamnose scarcity [5]. Optimizing UDP-sugar availability via nucleotide sugar synthase co-expression is a promising solution [5] [8].
Table 4: Metabolic Engineering Approaches for Hesperidin Production
Host System | Engineering Strategy | Key Modifications | Yield Achieved |
---|---|---|---|
E. coli consortium | Modular co-culture | Strain 1: F3′H; Strain 2: F4′OMT | 37.1 mg/L hesperetin [1] |
Streptomyces albidoflavus | Precursor pool enhancement | hppD knockout + tyrosine feeding | 2.52 mg/L hesperetin [10] |
Saccharomyces cerevisiae | Glycosyltransferase expression | UGT78D2 + Citrus RT | 0.4 mg/L hesperidin [5] |
Enzymatic catalysis | Immobilized enzymes | Rhamnosidase-Fe3O4@graphene oxide | High-purity HMG [2] |
Listed Compounds:
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